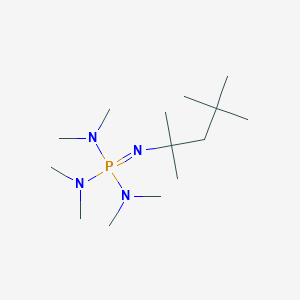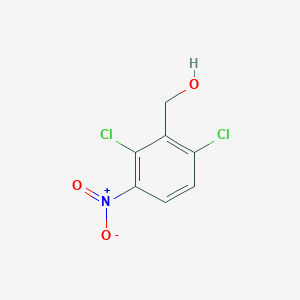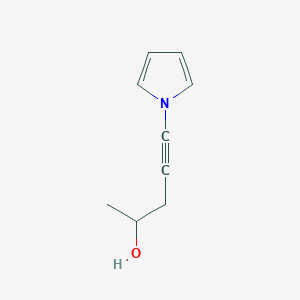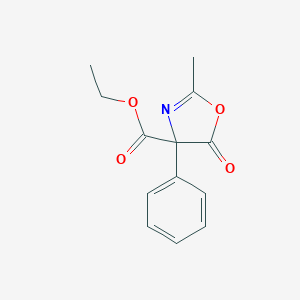
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. It belongs to the class of trioxolanes, which are cyclic peroxides known for their antimalarial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can damage cellular components such as DNA and proteins, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane can induce apoptosis (programmed cell death) in cancer cells, and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is its potential as a lead compound for the development of new drugs. Its synthetic accessibility and demonstrated biological activity make it an attractive starting point for further optimization. However, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, its potential toxicity and side effects must be carefully evaluated.
Future Directions
There are several potential directions for future research on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane. These include:
1. Further investigation of its mechanism of action, to better understand how it induces cell death and inhibits parasite growth.
2. Optimization of its structure to improve its potency and selectivity.
3. Evaluation of its toxicity and side effects, to determine its safety for use in humans.
4. Development of new drugs based on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane, for the treatment of malaria and cancer.
5. Investigation of its potential as an anti-inflammatory agent, and its use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. Its antimalarial and anticancer properties make it a promising candidate for the development of new drugs, but further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Synthesis Methods
The synthesis of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane involves the reaction of ethyl propionate with hydrogen peroxide in the presence of a catalyst such as tungsten oxide. The reaction proceeds through a series of steps, including the formation of a peroxy acid intermediate, which then reacts with ethyl propionate to form the trioxolane.
Scientific Research Applications
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to have antimalarial and anticancer properties, making it a promising candidate for the development of new drugs to treat these diseases.
properties
CAS RN |
194021-99-3 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3 |
InChI Key |
QVAZMARWDVIJKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
Canonical SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
synonyms |
1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)



![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)


![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)